3-(Trifluoromethoxy)benzene-1,2-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethoxy)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)13-5-3-1-2-4(11)6(5)12/h1-3H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRRQMLGFKOEAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of 3 Trifluoromethoxy Benzene 1,2 Diamine
Intrinsic Reactivity of ortho-Phenylenediamines and the Influence of Trifluoromethoxy Substitution.
Electronic Effects of the Trifluoromethoxy Group on Aminic Nucleophilicity and Aromatic Ring Reactivity.
The trifluoromethoxy (-OCF3) group is a potent modulator of electronic properties in aromatic systems, significantly influencing the reactivity of molecules like 3-(trifluoromethoxy)benzene-1,2-diamine. This substituent is generally considered to be strongly electron-withdrawing, primarily through a powerful negative inductive effect (-I) that arises from the high electronegativity of the fluorine atoms. acs.orgchinesechemsoc.org This inductive pull of electrons away from the benzene (B151609) ring deactivates it towards electrophilic aromatic substitution. masterorganicchemistry.com
The -OCF3 group's influence on the two amino groups of the ortho-phenylenediamine core is substantial. The strong electron-withdrawing nature of the trifluoromethoxy group decreases the electron density on the nitrogen atoms of the amine functionalities. chinesechemsoc.org This reduction in electron density diminishes the nucleophilicity of the amino groups, making them less reactive towards electrophiles compared to unsubstituted or electron-donating group-substituted phenylenediamines.
The deactivating nature of the trifluoromethoxy group also impacts the reactivity of the aromatic ring itself. The reduced electron density on the benzene ring makes it less susceptible to attack by electrophiles. This effect is a critical consideration in reactions that involve substitution on the aromatic ring of this compound.
Protonation Equilibria and Basicity Considerations for Substituted Aromatic Diamines.
The basicity of aromatic amines is a direct reflection of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. In the case of this compound, the presence of the electron-withdrawing trifluoromethoxy group significantly reduces the electron density on the amino groups, thereby decreasing their basicity. chinesechemsoc.org This makes the diamine a weaker base compared to unsubstituted ortho-phenylenediamine.
For ortho-phenylenediamines in general, the proximity of the two amino groups can lead to intramolecular hydrogen bonding. This interaction can influence the basicity of the individual amino groups. stackexchange.com In the case of this compound, the electron-withdrawing substituent further complicates the protonation equilibria. The -OCF3 group at the 3-position will have a differential inductive effect on the two adjacent amino groups at the 1- and 2-positions, making one amino group slightly more basic than the other.
Cyclocondensation Reactions to Form Diverse Heterocyclic Frameworks.
Ortho-phenylenediamines are valuable building blocks in the synthesis of a wide array of heterocyclic compounds due to the presence of two nucleophilic amino groups in close proximity. wikipedia.org this compound is no exception and serves as a precursor for the synthesis of various fused heterocyclic systems.
Synthesis of Benzimidazole (B57391) Derivatives: Scope and Proposed Reaction Mechanisms.
Benzimidazoles are a prominent class of heterocyclic compounds with significant applications in medicinal chemistry. nih.gov A common and effective method for their synthesis involves the condensation of ortho-phenylenediamines with aldehydes or carboxylic acids. organic-chemistry.orgresearchgate.netrsc.org In the case of this compound, its reaction with various aldehydes would lead to the formation of 4-(trifluoromethoxy)benzimidazole derivatives.
The general mechanism for benzimidazole formation from an ortho-phenylenediamine and an aldehyde typically proceeds through the initial formation of a Schiff base by the reaction of one of the amino groups with the aldehyde. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. The subsequent dehydration of the cyclic intermediate leads to the aromatic benzimidazole ring. The reaction can be carried out under various conditions, including the use of catalysts such as acids or oxidizing agents to facilitate the final aromatization step. organic-chemistry.orgrsc.org
The scope of this reaction is broad, allowing for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring, depending on the aldehyde used. For instance, reacting this compound with formaldehyde (B43269) would yield 4-(trifluoromethoxy)benzimidazole, while using a substituted benzaldehyde (B42025) would result in a 2-aryl-4-(trifluoromethoxy)benzimidazole.
| Reactant 1 | Reactant 2 | Product |
| This compound | Aldehyde (R-CHO) | 2-Substituted-4-(trifluoromethoxy)benzimidazole |
| This compound | Carboxylic Acid (R-COOH) | 2-Substituted-4-(trifluoromethoxy)benzimidazole |
Formation of Quinoxaline (B1680401) Scaffolds: Analysis of Regio- and Chemoselectivity.
Quinoxalines, also known as benzopyrazines, are another important class of nitrogen-containing heterocycles synthesized from ortho-phenylenediamines. researchgate.net The standard method for quinoxaline synthesis involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted α-diketone. thieme-connect.desid.ir
When an unsymmetrically substituted ortho-phenylenediamine like this compound reacts with an unsymmetrical 1,2-dicarbonyl compound, the formation of two regioisomeric quinoxaline products is possible. The regioselectivity of this reaction is influenced by the relative nucleophilicity of the two amino groups and the reactivity of the two carbonyl groups. The electron-withdrawing trifluoromethoxy group will decrease the nucleophilicity of both amino groups, but the effect will be more pronounced on the adjacent amino group at the 2-position. Consequently, the amino group at the 1-position is expected to be more nucleophilic.
The reaction is generally believed to proceed via the initial formation of a mono-imine intermediate, followed by intramolecular cyclization and dehydration. The chemoselectivity of the initial attack of one of the amino groups on one of the carbonyl groups will dictate the final regioisomeric ratio of the quinoxaline products. Factors such as the steric and electronic nature of the substituents on both the diamine and the dicarbonyl compound, as well as the reaction conditions (e.g., pH), can influence this selectivity. thieme-connect.de
| Reactant 1 | Reactant 2 | Potential Products (Regioisomers) |
| This compound | Unsymmetrical 1,2-Diketone (R1-CO-CO-R2) | 5-(Trifluoromethoxy)-2,3-disubstituted-quinoxaline and 8-(Trifluoromethoxy)-2,3-disubstituted-quinoxaline |
Access to Seven-Membered Nitrogen Heterocycles (e.g., Benzodiazepines) from 1,2-Diamines.
Ortho-phenylenediamines are also versatile precursors for the synthesis of seven-membered heterocyclic rings, most notably benzodiazepines. nih.govnih.gov The synthesis of 1,5-benzodiazepines can be achieved through the condensation of ortho-phenylenediamines with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds.
Exploration of Other Cyclization Pathways (e.g., Pyrazoles, Benzothiazepines)
The vicinal diamine functionality of this compound serves as a versatile precursor for the synthesis of various heterocyclic systems. Beyond the more common benzimidazoles, its reactivity extends to the formation of other important ring structures like pyrazoles and benzothiazepines.
Pyrazoles: The synthesis of pyrazole (B372694) derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. In the context of this compound, one of the amino groups can be transformed into a hydrazine or a related reactive intermediate to facilitate pyrazole ring formation. For instance, diazotization of one of the amino groups followed by reduction could yield a hydrazine, which can then undergo cyclization with a suitable partner. Alternatively, multicomponent reactions offer a direct route to highly substituted pyrazoles. rsc.orgresearchgate.netnih.govsemanticscholar.orgnih.govresearchgate.netbeilstein-journals.orgresearchgate.netnih.gov The trifluoromethoxy substituent is expected to influence the regioselectivity of these cyclization reactions due to its electronic effects.
Benzothiazepines: Benzothiazepines are seven-membered heterocyclic compounds containing a benzene ring fused to a thiazepine ring. The synthesis of 1,5-benzothiazepines can be achieved through the reaction of 2-aminothiophenols with α,β-unsaturated carbonyl compounds. rsc.org While this compound does not inherently contain a thiol group, synthetic strategies can be envisioned where one of the amino groups is converted to a thiol or where the diamine is reacted with a sulfur-containing reagent to construct the thiazepine ring. For example, reaction with a β-keto-thioamide or a similar synthon could lead to the formation of the benzothiazepine (B8601423) core. rsc.org The reaction of o-phenylenediamines with reagents like acyl isoselenocyanates has also been reported to yield 1,3,5-triazepineselone derivatives, suggesting that similar strategies with sulfur analogs could be explored for benzothiazepine synthesis. nih.gov
Palladium-Mediated and Other Metal-Catalyzed Transformations Involving this compound
The presence of both amino groups and a trifluoromethoxy substituent on the aromatic ring makes this compound a substrate of interest for metal-catalyzed transformations. Palladium catalysis, in particular, has been extensively studied for C-C and C-heteroatom bond formation.
Mechanistic Studies of Aryl-CF3 Bond Formation at Palladium Centers
The formation of an aryl-CF3 bond is a significant transformation in the synthesis of pharmaceuticals and agrochemicals. Mechanistic studies on palladium-catalyzed trifluoromethylation have provided valuable insights into this process. While not directly involving this compound as a starting material, these studies are crucial for understanding the potential reactivity of related compounds.
Research has shown that the reductive elimination of Ar-CF3 from a Pd(IV) center is a key step. sfasu.eduacs.orgnih.govnih.gov These reactions often involve the oxidation of a Pd(II) precursor to a Pd(IV) intermediate, which then undergoes reductive elimination to form the desired C-CF3 bond. sfasu.eduacs.orgnih.govnih.govresearchgate.net The nature of the ancillary ligands on the palladium center and the electronic properties of the aryl group significantly influence the rate and efficiency of this process. sfasu.eduacs.org Density Functional Theory (DFT) calculations have revealed that the transition state for Ar-CF3 bond formation involves the CF3 group acting as an electrophile and the aryl ligand as a nucleophile. sfasu.eduacs.orgnih.gov
Possible Mechanistic Pathways for Aryl-CF3 Reductive Elimination from Pd(IV):
| Mechanism | Description |
| Mechanism A | Initial dissociation of a ligand (e.g., triflate) to form a cationic five-coordinate Pd(IV) intermediate, followed by Ar-CF3 coupling. acs.org |
| Mechanism B | Dissociation of a fluoride (B91410) ligand, followed by Ar-CF3 coupling from the resulting intermediate. acs.org |
| Mechanism C | Concerted C-CF3 bond-forming reductive elimination from the six-coordinate Pd(IV) complex. acs.org |
These mechanistic insights are instrumental in designing more efficient catalytic systems for aryl trifluoromethylation reactions. sfasu.eduacs.orgnih.gov
Direct C-H Functionalization ortho to Fluorine in Substituted Aromatic Diamines
Direct C-H functionalization is a powerful tool for the efficient synthesis of complex molecules. In fluoroaromatic compounds, the C-H bonds ortho to a fluorine atom are often activated towards metallation. acs.orgbeilstein-journals.orgmdpi.com This increased reactivity is attributed to the acidity of the ortho proton and the ability of the fluorine to participate in the reaction mechanism. acs.orgnih.gov
While the trifluoromethoxy group is not a simple fluorine substituent, its strong electron-withdrawing nature is expected to influence the acidity of adjacent C-H bonds. In this compound, the C-H bond at the 6-position is ortho to one of the amino groups and meta to the trifluoromethoxy group. The directing ability of the amino groups, often after conversion to a suitable directing group like an amide, can be harnessed to achieve regioselective C-H functionalization. nih.govyoutube.com Palladium-catalyzed C-H arylation, for example, could be directed to the position ortho to the directing group. nih.gov The interplay between the electronic effects of the trifluoromethoxy group and the directing effect of the amino groups would determine the ultimate site of functionalization.
Oxidative Transformations and Polymerization Chemistry of Trifluoromethoxy-Substituted Aromatic Diamines
Aromatic diamines are known to undergo oxidative polymerization to form conjugated polymers with interesting electronic and optical properties. cyberleninka.runih.govacs.org The presence of the trifluoromethoxy substituent can modulate these properties.
Chemical and Enzymatic Oxidative Polymerization Studies
The oxidative coupling of primary aromatic diamines can lead to the formation of linear polymers containing azo linkages. acs.org This reaction is often catalyzed by a cupric ion/nitrogen base complex using oxygen from the air as the oxidant. acs.org Alternatively, chemical oxidants like sodium hypochlorite (B82951) can be employed. dergipark.org.tr Enzymatic polymerization, using enzymes such as horseradish peroxidase, offers a greener alternative for the synthesis of polymers from aromatic diamines. nih.gov
For this compound, oxidative polymerization would likely involve the coupling of the amino groups. The reaction conditions, including the choice of oxidant and catalyst, would be crucial in determining the structure of the resulting polymer. cyberleninka.runih.gov The trifluoromethoxy group is expected to influence the polymerization process by altering the oxidation potential of the monomer and the properties of the resulting polymer.
Characterization of Oligomeric and Polymeric Architectures from Oxidative Coupling
The characterization of the oligomeric and polymeric materials derived from the oxidative coupling of this compound is essential to understand their structure and properties. A variety of analytical techniques are employed for this purpose.
Common Characterization Techniques for Polymers from Aromatic Diamines:
| Technique | Information Obtained |
| FT-IR Spectroscopy | Identification of functional groups and confirmation of polymer structure. cyberleninka.runih.govnih.govresearchgate.net |
| UV-Vis Spectroscopy | Information about the electronic transitions and the extent of conjugation in the polymer backbone. cyberleninka.rudergipark.org.trnih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation of the polymer repeat units. nih.govnih.govresearchgate.net |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight and molecular weight distribution. dergipark.org.trnih.gov |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymer. nih.govresearchgate.net |
| Scanning Electron Microscopy (SEM) | Investigation of the morphology of the polymer. dergipark.org.trnih.govnih.govresearchgate.net |
| Cyclic Voltammetry (CV) | Study of the electrochemical properties, including redox behavior and band gap. nih.govresearchgate.net |
These characterization methods provide a comprehensive understanding of the structure-property relationships of the polymers derived from trifluoromethoxy-substituted aromatic diamines.
Computational and Theoretical Investigations of 3 Trifluoromethoxy Benzene 1,2 Diamine and Analogues
Quantum Chemical Approaches for Electronic Structure and Reactivity.
Quantum chemical methods are fundamental to modern chemical research, enabling the detailed study of electronic structure and its influence on chemical behavior.
Density Functional Theory (DFT) has become a standard method for investigating the molecular and electronic structures of organic compounds. researchgate.net This approach is favored for its balance of computational cost and accuracy in predicting various molecular properties. researchgate.net In DFT, the fundamental variable is the electron density, from which all electronic properties of a system can be derived.
For aromatic systems, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G++(d,p) or 6-31++G(d,p), provide reliable predictions of molecular geometries, including bond lengths and angles. researchgate.netresearchgate.net These calculated geometries often show excellent agreement with experimental data where available. researchgate.net Beyond structural parameters, DFT is employed to determine the distribution of electron density within a molecule. Analyses like Molecular Electrostatic Potential (MEP) maps and Mulliken atomic charges help identify the electron-rich and electron-poor regions of a molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.net For instance, in substituted benzenes, the MEP map can reveal how electron-withdrawing or electron-donating groups influence the charge distribution across the aromatic ring. researchgate.net Natural Bond Orbital (NBO) analysis is another technique used in conjunction with DFT to understand intramolecular charge transfer and delocalization of electrons, providing deeper insights into the stability arising from these interactions.
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the highest energy orbital containing electrons, represents the ability of a molecule to donate electrons, while the LUMO, as the lowest energy orbital without electrons, indicates its ability to accept electrons. researchgate.netyoutube.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited, implying higher chemical reactivity, lower kinetic stability, and greater polarizability. researchgate.net Conversely, a large gap indicates high stability. For example, a computational study on a related fluorinated chalcone (B49325) motif, (E)-2-(4-(trifluoromethoxy)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-2), determined its HOMO-LUMO energy gap to be 4.3318 eV. researchgate.net From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, providing a quantitative measure of reactivity. researchgate.net
Table 1: Calculated Quantum Chemical Parameters for an Analogue Compound (TFMBD-2)
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.1375 researchgate.net | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8057 researchgate.net | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.3318 researchgate.net | ELUMO - EHOMO; indicates chemical reactivity |
| Ionization Potential (I) | 6.1375 researchgate.net | -EHOMO; energy required to remove an electron |
| Electron Affinity (A) | 1.8057 researchgate.net | -ELUMO; energy released when an electron is added |
| Chemical Hardness (η) | 2.1659 researchgate.net | (I-A)/2; resistance to change in electron configuration |
| Chemical Softness (S) | 0.2308 researchgate.net | 1/(2η); measure of the molecule's polarizability |
| Electronegativity (χ) | 3.9716 researchgate.net | (I+A)/2; power to attract electrons |
| Chemical Potential (μ) | -3.9716 researchgate.net | -(I+A)/2; escaping tendency of electrons |
Data derived from a study on (E)-2-(4-(trifluoromethoxy)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-2) using DFT at the B3LYP/6-311G++(d,p) level. researchgate.net
Mechanistic Probing and Reaction Dynamics through Computational Modeling.
Computational modeling extends beyond static molecular properties to the dynamic processes of chemical reactions, offering a window into how reactions occur step-by-step.
A crucial aspect of understanding reaction mechanisms is the characterization of the transition state (TS), which represents the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. researchgate.net DFT methods are widely used to locate the geometry of transition states and calculate their energies. mdpi.comresearchgate.net For instance, in the reaction of benzene (B151609) with a fluorine atom, the activation energy for the final dissociation step to form fluorobenzene (B45895) and a hydrogen atom was calculated to be 26.9 kcal/mol. mdpi.com
The validity of a calculated transition state is confirmed by frequency calculations, where a true TS structure exhibits exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to trace the minimum energy path from the transition state down to the reactants on one side and the products on the other, ensuring that the identified TS correctly connects the intended species. researchgate.net
Table 2: Example of Computationally Determined Activation Energies
| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Isoprene + Quinoflavonoid | B3LYP/6-311(d,p) | 16.29 researchgate.net |
| Isoprene + Quinoflavonoid (in solvent) | B3LYP/6-311(d,p) | 14.39 researchgate.net |
Structure-Reactivity and Structure-Property Relationships.
The ultimate goal of these computational investigations is to establish clear relationships between a molecule's structure and its resulting properties and reactivity. For 3-(trifluoromethoxy)benzene-1,2-diamine, the presence of the electron-withdrawing trifluoromethoxy (-OCF₃) group and the electron-donating diamine (-NH₂) groups on the benzene ring creates a complex electronic environment.
Predictive Modeling for Reaction Selectivity and Yield in Diamine Transformations
Predictive modeling is a powerful tool for understanding the factors that govern the selectivity and yield of chemical reactions involving aromatic diamines. Computational models can elucidate the intricate interplay of electronic and steric effects that dictate the outcome of transformations such as nucleophilic aromatic substitution and condensation polymerizations.
For instance, in the synthesis of polymers from unsymmetrical diamines containing trifluoromethyl groups, predictive modeling can help understand the resulting polymer chain conformations (e.g., tail-to-tail, tail-to-head, head-to-head). nih.gov The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic environment of the aromatic ring, thereby affecting the reactivity of the amine groups. nih.gov Model reactions are often employed to investigate the reactivity of diamine monomers under polymerization conditions, and spectroscopic data from these reactions can be correlated with computational predictions to validate the structural and reactivity models. nih.gov
Studies on the reaction kinetics of aromatic diamines with other compounds, like epoxides, reveal that these reactions can often be modeled as a system of competitive-consecutive reactions. bohrium.com Computational methods can be used to calculate rate constants and to establish linear relationships between theoretical reactivity indices and experimentally determined rate constants. bohrium.com These models provide a framework for predicting how substituents on the aromatic ring will influence the reaction rates and selectivity.
The table below presents data from a study on the reaction of various aromatic diamines with p-tolyl glycidyl (B131873) ether, illustrating the impact of substituents on reaction rates.
Table 1: Rate Constants for the Reaction of Aromatic Diamines with p-Tolyl Glycidyl Ether at 70°C
| Diamine | k1 x 10^3 (l/mol.s) | k2 x 10^3 (l/mol.s) |
|---|---|---|
| m-Phenylenediamine | 1.83 | 0.45 |
| 4-Methyl-m-phenylenediamine | 2.50 | 0.55 |
| 2-Methyl-m-phenylenediamine | 0.85 | 0.20 |
| 2,4-Diaminotoluene | 1.20 | 0.28 |
| 2,6-Diaminotoluene | 0.15 | 0.04 |
Data sourced from kinetic studies of aromatic diamine reactions. bohrium.com
Quantitative Structure-Reactivity Relationship (QSRR) Methodologies for Aromatic Diamines
Quantitative Structure-Reactivity Relationship (QSRR) methodologies are employed to establish a mathematical correlation between the chemical structure of aromatic diamines and their reactivity. mdpi.comresearchgate.net These models are invaluable for predicting the reactivity of new, unsynthesized compounds, thereby guiding synthetic efforts.
A key parameter in assessing the reactivity of aromatic diamines is their basicity, often expressed as the pKa value. mdpi.comresearchgate.net QSRR studies have demonstrated a direct dependence between the chemical shifts of the protons of the amino groups in ¹H-NMR spectra and the pKa values. mdpi.com By establishing this correlation, the reactivity of a series of polysubstituted aromatic diamines can be readily evaluated. mdpi.comresearchgate.net
Furthermore, the net charge on the nitrogen atom of the amino group, calculated using semi-empirical quantum mechanical methods like PM3, can be correlated with both the chemical shift and the basicity. mdpi.com This provides a deeper, mechanistically-grounded understanding of the factors influencing reactivity. mdpi.comresearchgate.net These QSRR models can be used to selectively modify the properties of polymers, such as polyamides, by choosing diamine monomers with the desired reactivity. mdpi.com
The following table showcases the correlation between the calculated net charge on the nitrogen atom, the experimental ¹H-NMR chemical shift of the amino protons, and the pKa for a series of substituted anilines, which serve as models for aromatic diamines.
Table 2: QSRR Data for Substituted Anilines
| Substituent | Net Charge on N (qN) | Chemical Shift (δ, ppm) | pKa |
|---|---|---|---|
| p-OCH₃ | -0.235 | 4.85 | 5.34 |
| p-CH₃ | -0.232 | 5.00 | 5.08 |
| H | -0.228 | 5.20 | 4.60 |
| p-Cl | -0.225 | 5.45 | 3.98 |
| m-NO₂ | -0.215 | 5.95 | 2.50 |
Data derived from QSRR studies on aromatic amines. mdpi.comresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are indispensable tools for investigating the three-dimensional structure and dynamic behavior of molecules like this compound. uni-marburg.dewiley.com These methods provide a molecular-level picture of how these molecules behave in different environments. uni-marburg.de
Investigation of Preferred Conformations in Solution and Solid State
The conformation of a molecule, which describes the spatial arrangement of its atoms, can significantly impact its physical and chemical properties. For fluoroaryl diamines, the orientation of the trifluoromethoxy group and the amino groups relative to the benzene ring is of particular interest.
In the solid state, X-ray crystallography can provide precise information about the preferred conformation. In solution, however, the molecule may exist as an equilibrium of different conformers. Computational methods, such as ab initio calculations and Density Functional Theory (DFT), are used to determine the relative energies of these conformers and predict the most stable structures. sigmaaldrich.com For example, the conformation of (trifluoromethoxy)benzene (B1346884) has been studied using a combination of gas-phase electron diffraction, spectroscopy, and ab initio calculations. sigmaaldrich.com
Competition reactions can be used to experimentally probe the relative reactivity of different diamine linkers, which is influenced by their conformational preferences and steric hindrance. researchgate.net The insights gained from these studies are valuable for designing molecules with specific shapes and functionalities.
Dynamic Behavior of Fluoroaryl Diamines and Their Interactions
Molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of molecules, providing insights into their flexibility, interactions with solvent molecules, and aggregation tendencies. wiley.comnih.gov These simulations can reveal how fluoroaryl diamines interact with their environment at an atomic level. uni-marburg.denih.gov
MD simulations can be used to understand the mechanisms of mass transport, retention, and selectivity in chromatographic separations involving these compounds. uni-marburg.de They can also shed light on the formation of micelles or other aggregates in solution. nih.gov For instance, simulations have been used to study the formation of a micelle around a protein dimer, demonstrating the power of this technique to model complex self-assembly processes. nih.gov
The interaction of fluoroaryl diamines with biological macromolecules, such as proteins, can also be investigated using MD simulations. nih.gov These studies can provide a molecular basis for the observed biological activity or toxicity of these compounds. By understanding the dynamic interactions between the diamine and its binding site, it is possible to design new molecules with improved properties. nih.gov
The following table lists the compounds mentioned in this article.
Strategic Applications of 3 Trifluoromethoxy Benzene 1,2 Diamine in Advanced Organic Materials and Catalysis Research
Building Blocks for Functional Polymeric Architectures.
The dual amine functionality of 3-(trifluoromethoxy)benzene-1,2-diamine makes it a prime candidate for polymerization reactions, leading to the formation of functional polymers with tailored properties. The presence of the trifluoromethoxy group is anticipated to impart desirable characteristics such as improved solubility, thermal stability, and specific electronic properties to the resulting polymer chains.
Synthesis of Aromatic Polyamides with Tunable Macroscopic Properties.
Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal and mechanical properties. However, their strong interchain interactions often lead to poor solubility, making them difficult to process. The introduction of bulky and fluorine-containing groups, such as the trifluoromethoxy group, is a well-established strategy to disrupt chain packing and enhance solubility without significantly compromising thermal stability. mdpi.comnih.gov
The polycondensation of this compound with various aromatic diacyl chlorides would yield a series of novel aromatic polyamides. The trifluoromethoxy substituent is expected to enhance the solubility of these polyamides in common organic solvents. Research on analogous polyamides synthesized from unsymmetrical diamine monomers containing trifluoromethyl (CF₃) groups has demonstrated that the incorporation of such fluorine-containing moieties leads to polymers with amorphous morphologies and good solubility in many polar organic solvents. mdpi.comsigmaaldrich.comntu.edu.tw Furthermore, these polymers can be cast into flexible and transparent films. mdpi.comntu.edu.tw
The thermal properties of polyamides derived from this compound are also expected to be excellent, with high glass transition temperatures (Tg) and thermal stability. For instance, wholly aromatic polyamides synthesized from an unsymmetrical diamine with trifluoromethyl groups have shown thermal stability at over 400 °C and glass transition temperatures exceeding 300 °C. mdpi.comsigmaaldrich.com The trifluoromethoxy group, similar to the trifluoromethyl group, is known to have low polarizability, which would likely result in polyamides with low refractive indices. sigmaaldrich.com
Below is a table summarizing the properties of analogous aromatic polyamides derived from a structurally similar fluorinated diamine, 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline. mdpi.com
| Polymer ID | Dicarboxylic Acid Monomer | Inherent Viscosity (dL/g) | Tg (°C) | Td5 (°C, N2) |
| PA-1 | Terephthalic acid | 1.28 | 325 | 490 |
| PA-2 | Isophthalic acid | 0.80 | 302 | 485 |
| PA-3 | 4,4′-Oxydibenzoic acid | 1.05 | 298 | 495 |
| PA-4 | 2,2-Bis(4-carboxyphenyl)hexafluoropropane | 0.95 | 310 | 480 |
Data sourced from a study on polyamides from a different trifluoromethyl-substituted diamine, presented here for illustrative purposes. mdpi.com
Precursors for Organic Electronic and Optoelectronic Materials Research.
Aromatic diamines are fundamental building blocks for materials used in organic electronics, particularly in organic light-emitting diodes (OLEDs). They often serve as hole-transporting or hole-injecting layers due to their electron-donating nature. The incorporation of a trifluoromethoxy group into the diamine structure, as in this compound, can be expected to modulate the electronic properties of the resulting materials. The high electronegativity of the -OCF₃ group can influence the HOMO and LUMO energy levels of the molecule, which is a critical factor in designing efficient OLED devices.
While specific research on this compound in OLEDs is not widely reported, the general principles of OLED material design suggest its potential utility. Aromatic polyamides and polyimides containing triphenylamine (B166846) units with electron-donating groups have been shown to exhibit interesting photoluminescence and electrochromic properties. ntu.edu.tw The introduction of fluorine-containing groups is a known strategy to enhance the performance and stability of OLED materials.
The ortho-diamine functionality of this compound also allows for its use as a precursor to other functional materials for OLEDs. For example, it can be used to synthesize substituted benzimidazoles, which are another class of materials explored for their applications in OLEDs.
Ligands and Organocatalysts in Controlled Chemical Transformations.
The 1,2-diamine motif is a privileged scaffold for the development of ligands for metal-catalyzed reactions and for organocatalysts. The two nitrogen atoms can chelate to a metal center, forming a stable complex that can mediate a variety of chemical transformations with high efficiency and selectivity.
Design and Synthesis of Diamine-Based Ligands for Metal-Catalyzed Coupling Reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of these catalytic systems is highly dependent on the nature of the ligand coordinated to the palladium center. Chiral and achiral 1,2-diamines have been successfully employed as ligands in various coupling reactions.
Ligands derived from this compound could be synthesized through N-alkylation or N-arylation of the amino groups. The electronic properties of such ligands would be influenced by the trifluoromethoxy substituent, which could in turn affect the catalytic activity of the corresponding metal complexes. For instance, benzene-1,2-diamine ligands have been utilized in copper-catalyzed Ullmann-type cross-coupling reactions, where the electronic nature of the ligand plays a crucial role in the reaction's efficiency. tcichemicals.com The development of new ligands is crucial for expanding the scope and improving the efficiency of cross-coupling reactions. tcichemicals.com
Development of Organocatalytic Systems Derived from Aromatic Diamines.
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. Chiral 1,2-diamines and their derivatives are among the most successful classes of organocatalysts, particularly in asymmetric synthesis. mdpi.com
Starting from this compound, a variety of chiral organocatalysts could be envisioned. For example, condensation with a chiral aldehyde or ketone would yield chiral Schiff bases, which can act as catalysts in their own right or be further modified. Alternatively, the diamine can be derivatized to form ureas, thioureas, or squaramides, which are potent hydrogen-bond donors and have been widely used in asymmetric catalysis. The trifluoromethoxy group would likely influence the acidity of the N-H protons in such catalysts, thereby modulating their catalytic activity and selectivity. Studies on similar benzene-1,2-diamine-derived organocatalysts have shown that substituents on the benzene (B151609) ring can affect both the conversion and enantioselectivity of the catalyzed reactions. mdpi.com
Precursors for Specialized Molecular Scaffolds with Chemical Utility.
The ortho-diamine functionality of this compound makes it an ideal starting material for the synthesis of various heterocyclic compounds. These heterocycles often form the core of biologically active molecules and functional materials.
One of the most common applications of 1,2-aryldiamines is in the synthesis of benzimidazoles. Condensation of this compound with aldehydes or carboxylic acids (or their derivatives) would provide a straightforward route to 4-(trifluoromethoxy)benzimidazoles. Benzimidazoles are a prominent class of heterocycles with a wide range of pharmaceutical applications.
Another important class of heterocycles that can be accessed from 1,2-aryldiamines are quinoxalines. The condensation of this compound with α-dicarbonyl compounds would yield substituted quinoxalines. These compounds are also known for their diverse biological activities and applications in materials science.
Furthermore, diazotization of one of the amino groups followed by intramolecular cyclization would lead to the formation of 4-(trifluoromethoxy)benzotriazole. Benzotriazoles are utilized as corrosion inhibitors, UV stabilizers, and as synthetic auxiliaries in organic chemistry.
The versatility of this compound as a precursor to these and other specialized molecular scaffolds underscores its strategic importance in synthetic chemistry.
Heterocyclic Compounds with Tunable Electronic or Redox Properties for Materials Science
The synthesis of heterocyclic compounds from this compound is a primary route to novel materials with tailored electronic and redox characteristics. The potent electron-withdrawing nature of the -OCF₃ group significantly influences the frontier molecular orbital energies (HOMO/LUMO) of the resulting heterocyclic systems, a critical factor in designing materials for organic electronics. Substituted diaminobenzenes are recognized as vital starting materials for creating arylbenzimidazoles used in organic light-emitting diodes (OLEDs) and for preparing dihydrotetraazaanthracenes as new materials for organic electronic devices. mdpi.com
Quinoxalines: A classic and efficient method for synthesizing quinoxaline (B1680401) derivatives is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. nih.govtsijournals.com By reacting this compound with various dicarbonyl compounds (e.g., benzil), a library of 5-(trifluoromethoxy)quinoxalines can be generated. The introduction of the -OCF₃ group onto the quinoxaline core allows for the fine-tuning of its electronic properties. Quinoxaline derivatives are of great interest as they form the basis of efficient electron-luminescent materials, organic semiconductors, and chemically controllable switches. tsijournals.com The synthesis can often be performed under mild, room-temperature conditions using heterogeneous catalysts, leading to high yields. nih.gov
Table 1: Synthesis of 5-(Trifluoromethoxy)quinoxaline Derivatives
| Reactant 1 | Reactant 2 (1,2-dicarbonyl) | Resulting Heterocycle | Potential Application |
|---|---|---|---|
| This compound | Benzil | 2,3-Diphenyl-5-(trifluoromethoxy)quinoxaline | Organic Semiconductors tsijournals.com |
| This compound | 2,3-Butanedione | 2,3-Dimethyl-5-(trifluoromethoxy)quinoxaline | Luminescent Materials tsijournals.com |
Benzimidazoles: Benzimidazoles represent another class of heterocycles readily accessible from this compound. These are typically formed through condensation with aldehydes or carboxylic acids and their derivatives. The resulting 4-(trifluoromethoxy)benzimidazoles are valuable scaffolds in materials science. For instance, substituted benzimidazoles are key components in the development of OLEDs. mdpi.com Furthermore, the unique properties of the -OCF₃ group can be leveraged in the design of catalysts. Benzotriazolium salts, prepared from substituted benzenediamines, have been employed as Lewis acid catalysts in specific organic reactions. mdpi.com The electronic influence of the trifluoromethoxy group can modulate the catalytic activity of such species.
Table 2: Synthesis of 4-(Trifluoromethoxy)benzimidazole Derivatives
| Reactant 1 | Reactant 2 | Resulting Heterocycle | Potential Application |
|---|---|---|---|
| This compound | Aromatic Aldehyde | 2-Aryl-4-(trifluoromethoxy)-1H-benzo[d]imidazole | Organic Light-Emitting Diodes (OLEDs) mdpi.com |
| This compound | Formic Acid | 4-(Trifluoromethoxy)-1H-benzo[d]imidazole | Precursor for Catalysts mdpi.com |
Advanced Intermediates in the Synthesis of Complex Organic Molecules
Beyond its direct use in materials, this compound is a valuable intermediate in multi-step syntheses of complex organic molecules, including pharmaceuticals, agrochemicals, and specialized polymers. Its utility stems from the ability to introduce the trifluoromethoxy-substituted benzene ring early in a synthetic sequence, which can then be elaborated into more complex structures.
Substituted ortho-phenylenediamines are versatile monomers for the synthesis of high-performance aromatic polyamides and are starting points for a variety of biologically active compounds. mdpi.com The synthesis of complex molecules often involves the initial formation of a heterocyclic core, such as a quinoxaline or benzimidazole (B57391), which is then further functionalized.
For example, a 2,3-disubstituted-5-(trifluoromethoxy)quinoxaline can be synthesized and then serve as an advanced intermediate. If one of the substituents is a carboxylic acid group, it can be activated and coupled with various amines using standard peptide coupling reagents. nih.gov This strategy allows for the creation of a diverse library of amide-functionalized quinoxalines from a single, advanced intermediate derived from this compound. Such complex molecules are often investigated for their potential biological activities. tsijournals.comnih.gov
Similarly, benzimidazoles synthesized from this compound can undergo further reactions. For example, N-alkylation of the benzimidazole ring can be performed to create more complex, disubstituted products. nih.gov These subsequent transformations highlight the role of the initial diamine as a foundational building block for constructing intricate molecular architectures. The synthesis of fused 1,2,4-triazoles has been achieved from benzimidazole precursors, demonstrating a pathway to even more complex heterocyclic systems. rsc.org
Table 3: Examples of Complex Molecules Derived from this compound
| Intermediate | Subsequent Reaction | Class of Complex Molecule |
|---|---|---|
| 5-(Trifluoromethoxy)quinoxaline-6-carboxylic acid | Amide coupling with various amines | Amide-functionalized quinoxaline library nih.gov |
| 4-(Trifluoromethoxy)-1H-benzo[d]imidazole | N-alkylation with ethyl chloroacetate | N,N'-disubstituted benzimidazolones nih.gov |
The strategic placement of the trifluoromethoxy group via the use of this compound provides a powerful tool for chemists to access novel chemical space in both materials science and complex molecule synthesis.
Future Research Perspectives and Methodological Challenges for 3 Trifluoromethoxy Benzene 1,2 Diamine
Development of Innovative and Sustainable Synthetic Strategies
The creation of efficient and environmentally responsible methods for producing 3-(Trifluoromethoxy)benzene-1,2-diamine is a primary objective for enabling its wider application.
Traditional multi-step syntheses of fluorinated aromatic compounds often rely on hazardous reagents and large volumes of toxic, high-boiling point solvents. The application of green chemistry principles is essential for developing safer and more sustainable manufacturing processes. Future research is anticipated to explore solvent-free reaction conditions, such as solid-state mechanochemical protocols, which have proven effective for aromatic nucleophilic fluorination using reagents like potassium fluoride (B91410). rsc.org This approach eliminates the need for difficult-to-remove polar solvents, reduces waste, and can significantly shorten reaction times. rsc.org
Another promising avenue is the use of microwave-assisted synthesis, which can accelerate reaction rates and improve yields in solvent-free conditions, as demonstrated in the synthesis of other fluorine-containing heterocycles. semanticscholar.org The development of a green synthetic process for sulfonyl fluorides, which generates only non-toxic salts as by-products, serves as a model for future work on other fluorinated compounds. osaka-u.ac.jp Adapting such methodologies to the synthesis of this compound could dramatically reduce the environmental impact of its production.
The synthesis of this compound involves the introduction of both a trifluoromethoxy group and two adjacent amine groups onto an aromatic ring. Advances in catalytic C-H bond functionalization represent a step- and atom-economical alternative to classical methods that require pre-functionalized starting materials. Direct C-H amination, for instance, could provide a more efficient route to installing the diamine functionality.
Furthermore, developing novel fluorination techniques is crucial. While the trifluoromethoxy group is often installed early in a synthetic sequence, late-stage fluorination methods are highly sought after for their ability to diversify complex molecules. Research into new reagents and catalytic systems for trifluoromethoxylation could provide more direct and efficient pathways to the target molecule. The synthesis of fluorinated diamine monomers often involves aromatic nucleophilic substitution of a nitro precursor, followed by reduction. scispace.com Innovations in both of these fundamental reaction types will be critical.
Deeper Mechanistic Understanding and Control of Reactivity
A thorough understanding of the reaction mechanisms is paramount for optimizing synthetic protocols and achieving precise control over the molecular architecture.
Modern spectroscopic methods are indispensable for elucidating reaction pathways and kinetics. southampton.ac.uk Real-time reaction monitoring using in-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for optimizing reaction conditions to maximize yield and minimize waste, with specific applications in fluorine chemistry already established. magritek.com For a molecule like this compound, ¹⁹F NMR would be particularly valuable for tracking the fate of the fluorine-containing species throughout the reaction. Advanced NMR techniques can provide robust data even when spectral lineshapes are distorted by changing sample conditions during a reaction. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT) simulations, can provide profound insights into reaction mechanisms that are difficult to observe experimentally. organic-chemistry.org These theoretical studies can be used to predict transition states, calculate activation energies, and rationalize observed regioselectivity. acs.org The combination of advanced spectroscopic monitoring and computational modeling offers a synergistic approach to unraveling the complex mechanisms involved in the synthesis of this substituted diamine.
Table 1: Potential Applications of Advanced Analytical Techniques for this compound Research
| Technique | Application Area | Information Gained |
| Real-Time ¹⁹F NMR Spectroscopy | Reaction Monitoring | Kinetics of fluorination/trifluoromethoxylation steps, detection of fluorinated intermediates and byproducts. magritek.com |
| In-Situ IR/Raman Spectroscopy | Reaction Monitoring | Tracking changes in functional groups (e.g., nitro to amine reduction), monitoring catalyst behavior. |
| Mass Spectrometry (MS) | Product & Intermediate ID | Precise mass determination for structural confirmation of products and transient species. |
| X-ray Crystallography | Structural Analysis | Unambiguous determination of the solid-state molecular structure and intermolecular interactions. |
| Density Functional Theory (DFT) | Mechanistic Understanding | Calculation of reaction energy profiles, prediction of regioselectivity, rationalization of electronic effects. organic-chemistry.org |
A significant challenge in the synthesis of polysubstituted aromatic compounds is controlling the position of incoming functional groups, known as regioselectivity. The synthesis of a 1,2-diamine with an additional substituent at the 3-position requires precise control to avoid the formation of other isomers. The directing effects of the substituents already present on the ring play a crucial role, but are often not sufficient to guarantee the desired outcome.
Future research will likely focus on catalyst and ligand design to achieve high regioselectivity. For example, in palladium-catalyzed reactions, the choice of ligand can be used to steer the reaction towards a specific regioisomeric product. chemrxiv.orgnih.gov The development of catalytic systems that can selectively functionalize specific C-H bonds on an already substituted benzene (B151609) ring would be a major breakthrough. Theoretical studies can aid in this effort by modeling catalyst-substrate interactions and predicting which ligands will favor the desired regiochemical outcome. nih.gov
Expansion into Novel Material Architectures and Functional Systems
The primary driver for developing improved syntheses of this compound is its potential as a building block for advanced functional materials. Aromatic diamines are key monomers in the production of high-performance polymers such as polyimides.
The incorporation of fluorine-containing groups, like trifluoromethoxy, into polyimide backbones is known to impart desirable properties, including enhanced thermal stability, improved solubility for better processability, lower dielectric constants, and increased hydrophobicity. nih.gov Research into new fluorine-containing diamine monomers is actively pursued to create next-generation polyimides for applications in microelectronics, aerospace, and separation membranes. scispace.comnih.gov
Future work should involve the polymerization of this compound with various aromatic dianhydrides to synthesize a new family of polyimides. Characterization of these polymers would reveal the specific influence of the 3-(trifluoromethoxy) substitution pattern on the material's thermal, mechanical, and dielectric properties. The unique electronic nature and steric profile of this monomer could lead to materials with novel characteristics, opening doors to new technological applications.
Integration into Responsive and Smart Organic Materials
Future research is poised to explore the incorporation of this compound into "smart" materials that can react to external stimuli. Fluorinated polymers are known to constitute a unique class of materials with high thermal stability, chemical resistance, and low friction coefficients. nih.gov These properties, derived from the stable and highly electronegative carbon-fluorine bonds, provide a robust foundation for creating durable responsive systems. nih.govmdpi.com
The diamine groups of the molecule offer versatile reaction sites for polymerization, enabling its integration into polymer backbones such as polyimides or polyurethanes. mdpi.commdpi.com These polymers could be designed to respond to various triggers:
pH-Responsiveness: The amine functionalities can be protonated or deprotonated in response to pH changes. This could lead to conformational changes in the polymer, triggering a response such as the release of a payload in a drug delivery system or altering the material's surface properties. frontiersin.orgnih.gov
Thermal-Responsiveness: Fluorinated polymers often exhibit distinct thermal properties. nih.gov By combining this compound with other monomers, polymers with a tunable lower critical solution temperature (LCST) could be developed, allowing for phase transitions in response to temperature changes. semanticscholar.org
Solvatochromism: The trifluoromethoxy group can influence the polymer's interaction with different solvents, potentially leading to materials that change color or fluorescence based on their chemical environment.
The development of such materials would involve synthesizing copolymers where this compound is a key monomer and characterizing their response to targeted stimuli.
Fabrication of Micro- and Nanostructured Organic Assemblies
The structure of this compound is well-suited for directing the formation of highly ordered micro- and nanostructures through self-assembly. This process relies on non-covalent interactions to build complex architectures from molecular components.
The key molecular features facilitating this are:
Hydrogen Bonding: The two amine groups are excellent hydrogen bond donors, enabling the formation of predictable, directional intermolecular connections.
Fluorine Interactions: The trifluoromethoxy group can participate in specific interactions, including fluorine-fluorine and C-H···F contacts, which can guide the packing of molecules. The unique nature of fluorinated moieties is known to drive self-assembly, often leading to novel morphologies. researchgate.netrsc.org
π-π Stacking: The aromatic benzene ring allows for π-π stacking interactions, further stabilizing self-assembled structures.
Future research could focus on controlling the self-assembly of this molecule or its derivatives in solution or on surfaces to create well-defined nanostructures like nanofibers, vesicles, or thin films. rsc.orgrsc.org Such ordered assemblies are foundational for applications in organic electronics, sensing, and catalysis, where precise molecular arrangement dictates material function. For instance, poly(o-phenylenediamine) has been used in electrochemical sensors, suggesting a potential application pathway for polymers derived from this functionalized diamine. rsc.org
Synergistic Integration of Computational and Experimental Methodologies
Advancing the development of materials based on this compound requires a close-knit collaboration between computational modeling and experimental synthesis and characterization. This dual approach can significantly accelerate the discovery-to-application timeline.
Data-Driven Discovery and Machine Learning Applications in Organic Synthesis and Materials Science
Machine learning (ML) is revolutionizing materials science by enabling high-throughput screening and prediction of material properties. bohrium.comacs.org For a monomer like this compound, ML can be applied in several ways:
Polymer Property Prediction: By creating a virtual library of polymers incorporating this diamine with various dianhydrides, ML models can be trained to predict key properties such as thermal stability (glass transition temperature), mechanical strength (tensile strength, Young's modulus), and dielectric constant. acs.orgacs.orgspecialchem.com This allows researchers to identify the most promising polymer candidates for synthesis, saving considerable time and resources compared to traditional trial-and-error approaches. acs.org
Reaction Optimization: ML algorithms can analyze existing reaction data to predict the optimal conditions (e.g., solvent, temperature, catalyst) for synthesizing derivatives of this compound or for its polymerization, improving yields and reducing waste.
A conceptual data table for an ML-driven high-throughput screening of polyimides is shown below.
| Dianhydride Monomer | Diamine Monomer | Predicted Glass Transition Temp. (°C) | Predicted Tensile Strength (MPa) | Predicted Dielectric Constant (1 MHz) |
| Pyromellitic dianhydride (PMDA) | This compound | 385 | 210 | 2.45 |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | This compound | 402 | 233 | 2.31 |
| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) | This compound | 415 | 240 | 2.40 |
This is an interactive data table based on hypothetical, illustrative data.
Predictive Design of Novel Fluorinated Diamine Derivatives for Specific Chemical Functions
Computational chemistry provides powerful tools for the rational, predictive design of new molecules. Methods like Density Functional Theory (DFT) can be used to calculate the electronic and structural properties of hypothetical derivatives of this compound before they are ever synthesized. mdpi.comnih.gov
This predictive capability allows for the in silico design of new diamine monomers tailored for specific applications:
Tuning Electronic Properties: For applications in organic electronics, such as organic light-emitting diodes (OLEDs), DFT can predict the HOMO/LUMO energy levels. By computationally adding different electron-donating or withdrawing groups to the benzene ring, the band gap can be tuned to achieve desired emission colors or charge-transport properties.
Enhancing Thermal Stability: Molecular dynamics simulations can predict the thermal properties, such as the glass transition temperature, of polymers made from novel diamine derivatives. acs.orgmdpi.com This enables the design of new monomers for high-performance polyimides that can withstand extreme temperatures. researchgate.net
Improving Solubility and Processability: Computational models can predict solubility parameters, guiding the design of derivatives that are more easily processed into films or fibers without compromising performance. The incorporation of trifluoromethyl (-CF3) groups, for example, is a known strategy to increase the free volume and improve the solubility of polyimides. researchgate.net
A hypothetical table illustrating the predictive design of new derivatives is presented below.
| Derivative of this compound | Predicted Property (DFT) | Target Application |
| Addition of a nitro group | Lowered LUMO level | Electron-transport material |
| Addition of a methoxy group | Raised HOMO level | Hole-transport material |
| Replacement of -OCF3 with -SCF3 | Altered bond angles and polarity | Tuning crystal packing |
This is an interactive data table based on hypothetical, illustrative data.
Through the synergistic use of these computational tools and targeted experimental validation, the development of novel functional materials derived from this compound can be pursued with greater efficiency and precision.
Q & A
Q. What safety protocols are critical when handling this compound in electrophilic substitution reactions?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of toxic amines.
- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles.
- Waste Disposal : Quench reactive intermediates (e.g., nitrosonium ions) with aqueous NaHSO3 before disposal .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
